molecular formula C11H18ClN5 B12221950 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12221950
M. Wt: 255.75 g/mol
InChI Key: HJJRYQOVUOUFEH-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, and linked through a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent, such as chloromethyl methyl ether, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction proceeds under reflux conditions for several hours, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization and recrystallization techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its inhibitory effects . The pathways involved may include the inhibition of enzyme activity, leading to the disruption of metabolic processes in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine is unique due to its dual pyrazole rings linked by a methylene bridge, which provides distinct chemical and biological properties. Its ability to form stable metal complexes and inhibit specific enzymes sets it apart from other similar compounds .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-5-10(16(4)13-8)6-12-11-7-15(3)14-9(11)2;/h5,7,12H,6H2,1-4H3;1H

InChI Key

HJJRYQOVUOUFEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2C)C)C.Cl

Origin of Product

United States

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